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Caprazamycin B

Cat. No.: B1244731
M. Wt: 1146.3 g/mol
InChI Key: IDKBSYZJTHLMLI-UHFFFAOYSA-N
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Description

Discovery and Isolation from Streptomyces sp. MK730-62F2

Caprazamycin (B1248949) B is a naturally occurring antibiotic that was first isolated from the culture broth of the actinomycete strain Streptomyces sp. MK730-62F2. nih.govguidetopharmacology.orgguidetopharmacology.org The discovery and isolation of the caprazamycin family of compounds, which show activity against acid-fast bacteria, were conducted by a research group led by Igarashi at the Institute of Microbial Chemistry (BIKAKEN). researchgate.netresearchgate.net These potent anti-mycobacterial compounds were identified as a complex of related structures, including Caprazamycins A, B, C, D, E, and F. nih.govresearchgate.net The isolation process involves fermentation of the Streptomyces strain, followed by extraction and purification from the culture broth to yield the individual caprazamycin components. nih.govnih.gov

Classification as a Liponucleoside Antibiotic

Caprazamycin B is classified as a member of the liponucleoside antibiotic family. nih.govguidetopharmacology.orgresearchgate.netnih.gov This classification is based on its distinct chemical structure, which incorporates a nucleoside core, a lipid side chain, and an amino acid component. researchgate.netnih.gov Specifically, caprazamycins are uridyl liponucleoside antibiotics. researchgate.netresearchgate.net Like other members of this class, its biological activity is derived from its ability to inhibit a crucial enzyme in bacterial cell wall synthesis. nih.govresearchgate.net The structure is derived from 5′-(β-O-aminoribosyl)-glycyluridine. nih.gov

Unique Structural Features: The (+)-Caprazol Core Skeleton and N-Methyldiazepanone Ring

The chemical architecture of this compound is complex and distinguished by several unique moieties. nih.gov Structural elucidation, achieved through 2D NMR spectroscopy, X-ray crystallography of its degradation products, and total synthesis, revealed its intricate composition. nih.gov

Key structural features include:

The (+)-Caprazol Core: This core skeleton is a defining feature that caprazamycins share with the closely related liposidomycins. nih.govnih.gov It consists of an N-alkylated 5′-(β-O-aminoribosyl)-glycyluridine. nih.gov

N-Methyldiazepanone Ring: A unique seven-membered N-methyldiazepanone ring is integral to the caprazol (B1245282) structure. nih.govresearchgate.net

Fatty Acyl Group: A β-hydroxylated fatty acid chain is attached to the core structure. Variations in the length of this lipid tail differentiate the various caprazamycin analogues. asm.org

3-Methylglutaryl Moiety: This component is attached to the fatty acid side chain and is a feature that caprazamycins share only with the liposidomycins. researchgate.netnih.gov

The absolute structure of this compound was definitively established through these comprehensive analytical techniques. nih.gov Degradation studies under different conditions yield core components like caprazene and caprazol. nih.gov

FeatureDescription
Core Skeleton (+)-Caprazol
Key Ring Structure N-Methyldiazepanone
Nucleoside Base Uridine (B1682114)
Sugar Moiety 5-amino-5-deoxy-D-ribose
Lipid Component β-hydroxylated fatty acid chain
Acyl Group 3-Methylglutaryl moiety

Context within the Liponucleoside Antibiotic Family and Relationship to Other MraY Inhibitors

This compound belongs to a significant class of natural product antibiotics that target and inhibit the phospho-MurNAc-pentapeptide translocase, an enzyme also known as MraY. guidetopharmacology.orgresearchgate.net MraY is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.netnih.gov By inhibiting MraY, these antibiotics block the first membrane-associated step in this pathway. nih.govnih.gov

The MraY inhibitor family is diverse, with several subclasses that share a uridine moiety but differ in their core chemical structures. researchgate.net this compound and its congeners are structurally and functionally related to several other liponucleoside antibiotics. researchgate.netnih.gov

Comparison of MraY Inhibitors

Antibiotic Family Shared Structural Features with Caprazamycins Key Distinctions
Liposidomycins Uridyl liponucleoside structure, (+)-Caprazol core, 3-methylglutaryl moiety. researchgate.netnih.gov Liposidomycins contain a sulfate (B86663) group, which is absent in caprazamycins. asm.org
Muraymycins Uridyl- and aminoribosyl-moieties, N-alkylated 5′-(β-O-aminoribosyl)-glycyluridine core. nih.govnih.govnih.gov Muraymycins possess a linear peptide attached to the 6'-N-alkyl substituent instead of a diazepanone ring. nih.gov
A-90289 Liponucleoside structure, aminoribosylated nucleoside core. researchgate.netnih.govbeilstein-journals.org Structurally very close, considered part of the same general type. nih.gov

| Capuramycins | Uridine-derived core, inhibition of MraY. researchgate.netresearchgate.net | Differ in their core chemical structures from caprazamycins. researchgate.net |

The shared aminoribosylated nucleoside core among caprazamycins, A-90289, and muraymycins suggests that the initial steps of their biosynthetic pathways are likely very similar. beilstein-journals.org

Historical and Ongoing Academic Research Significance

This compound holds considerable significance in academic and pharmaceutical research, primarily due to its potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. researchgate.netresearchgate.net Its novel mechanism of action, targeting the essential MraY enzyme which has no counterpart in mammalian cells, makes it an attractive candidate for antibiotic development. researchgate.net

The research significance of this compound extends to several areas:

Lead Compound for Drug Development: The caprazamycin scaffold has served as a template for the creation of semisynthetic derivatives. researchgate.netresearchgate.net Most notably, this research led to the development of CPZEN-45, a derivative with improved properties that has been investigated as a clinical candidate for anti-tuberculosis therapy. researchgate.netresearchgate.net

Biosynthesis Studies: The complexity of the caprazamycin structure has prompted in-depth studies into its biosynthesis. The identification and sequencing of the caprazamycin gene cluster was the first for any MraY translocase inhibitor, providing crucial insights into how nature assembles these intricate molecules. nih.govnih.gov

Tool for Studying MraY: this compound and its analogues are valuable chemical probes for studying the structure and function of the MraY translocase, a poorly understood integral membrane enzyme. nih.gov

Ongoing research continues to explore the structure-activity relationships of caprazamycin derivatives and the molecular details of their interaction with the MraY target. nih.gov These studies are vital for the rational design of new and more effective antibacterial agents to combat drug-resistant pathogens. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H87N5O22 B1244731 Caprazamycin B

Properties

Molecular Formula

C53H87N5O22

Molecular Weight

1146.3 g/mol

IUPAC Name

2-[[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[14-methyl-3-[3-methyl-5-oxo-5-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid

InChI

InChI=1S/C53H87N5O22/c1-27(2)18-16-14-12-10-11-13-15-17-19-30(75-34(60)22-28(3)23-35(61)78-52-47(73-9)46(72-8)43(71-7)29(4)74-52)24-36(62)76-32-26-56(5)38(48(67)57(6)37(32)50(68)69)44(80-51-42(66)39(63)31(25-54)77-51)45-40(64)41(65)49(79-45)58-21-20-33(59)55-53(58)70/h20-21,27-32,37-47,49,51-52,63-66H,10-19,22-26,54H2,1-9H3,(H,68,69)(H,55,59,70)

InChI Key

IDKBSYZJTHLMLI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)CC(C)CC(=O)OC(CCCCCCCCCCC(C)C)CC(=O)OC2CN(C(C(=O)N(C2C(=O)O)C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C)OC)OC)OC

Synonyms

caprazamycin B
CPZ-B cpd

Origin of Product

United States

Biosynthetic Pathway Elucidation of Caprazamycin B

Identification and Characterization of the Caprazamycin (B1248949) Biosynthetic Gene Cluster (BGC) from Streptomyces sp. MK730-62F2

The journey to understand Caprazamycin B biosynthesis began with the successful identification, cloning, and sequencing of its biosynthetic gene cluster (BGC) from the producing organism, Streptomyces sp. MK730-62F2. nih.govsecondarymetabolites.org This was a landmark achievement, as it represented the first elucidated gene cluster for a translocase I inhibitor. nih.gov

Initial efforts to locate the cluster were challenging due to the compound's unusual structure. nih.gov The breakthrough came from targeting the genes responsible for the formation of the permethylated L-rhamnose (B225776) moiety, a feature shared with other antibiotics like elloramycin (B1244480) and spinosyn. nih.gov By designing oligonucleotides based on conserved sequences of sugar O-methyltransferases, researchers successfully amplified a fragment of a gene, later identified as cpz28, which showed high similarity to these enzymes. nih.gov

To confirm the functionality of the identified cluster, it was heterologously expressed in Streptomyces coelicolor M512. nih.gov This resulted in the production of non-glycosylated but bioactive caprazamycin derivatives, confirming that the cloned genes were indeed responsible for the biosynthesis of the core caprazamycin structure. nih.gov The absence of the glycosylated final product was due to the lack of genes for dTDP-L-rhamnose biosynthesis within this specific cluster, indicating they reside elsewhere in the genome. nih.govasm.org

Genetic Organization and Putative Gene Assignments within the BGC

Sequence analysis of the 42.3-kb cpz gene cluster revealed a total of 23 open reading frames (ORFs). nih.gov These genes are putatively involved in the various stages of caprazamycin biosynthesis, including regulation, export, and the intricate enzymatic steps of its assembly. nih.gov The genetic organization shows a high degree of similarity and synteny with the biosynthetic gene cluster of the closely related liposidomycins. nih.gov

A comparison of the caprazamycin and liposidomycin BGCs reveals that all genes are arranged in the same order, with most sharing significant sequence similarity, suggesting common mechanisms for their biosynthesis, transport, and regulation. nih.gov Transcriptome analysis of the heterologously expressed cpz cluster in S. coelicolor M512 indicated that the genes from cpz10 to cpz31 are likely transcribed as a single large operon. nih.gov

The putative functions of key genes within the cluster have been assigned based on sequence homology to known enzymes. These assignments provide a roadmap for understanding the biosynthetic logic. nih.govuni-tuebingen.de

Table 1: Putative Gene Functions in the Caprazamycin BGC

GenePutative FunctionHomology/Evidence
cpz53-hydroxy-3-methylglutaryl-CoA synthaseHomology to HMG-CoA synthases. nih.govnih.gov
cpz9Transcriptional activator (AraC family)Contains a helix-turn-helix motif. nih.gov
cpz10α-ketoglutarate-dependent monooxygenaseInvolved in hydroxylation steps. researchgate.net
cpz14Threonine ligaseHomologous to Mur17, involved in forming 5′-C-glycyluridine. researchgate.net
cpz15β-hydroxylaseHomologous to clavaminic acid synthetase-like proteins. researchgate.netresearchgate.net
cpz21Acyltransferase/CarboxylesteraseInactivation leads to loss of the 3-methylglutaryl moiety. nih.govresearchgate.net
cpz22ABC transporterLikely involved in self-resistance and export. nih.gov
cpz28O-methyltransferaseHigh similarity to sugar O-methyltransferases. nih.gov
cpz31GlycosyltransferaseAttaches the L-rhamnose moiety to the aglycone. asm.org

Origin and Enzymatic Formation of Key Structural Moieties

The assembly of this compound involves the convergence of several distinct biosynthetic sub-pathways to create its characteristic structural features.

3-Methylglutaryl Moiety Biosynthesis: Role of Cpz5 and Contribution of the Leucine (B10760876)/Isovalerate Utilization Pathway

The origin of the unique 3-methylglutaryl moiety has been a subject of detailed investigation. nih.govnih.gov Two distinct pathways have been identified as capable of supplying the 3-methylglutaryl-CoA precursor in the heterologous host S. coelicolor. nih.govnih.govresearchgate.net

One pathway is encoded within the cpz gene cluster itself and involves the enzyme Cpz5 , a putative 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. nih.govnih.gov This enzyme is proposed to catalyze the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. nih.gov However, gene deletion experiments have shown that the inactivation of cpz5 does not completely abolish the production of the caprazamycin aglycone, indicating the presence of an alternative supply route. nih.gov

This alternative route is the host's primary metabolic leucine/isovalerate utilization (Liu) pathway . nih.govnih.govresearchgate.netasm.org This pathway, typically involved in the degradation of leucine and isovalerate, can be hijacked to produce 3-methylglutaconyl-CoA. nih.govasm.orgresearchgate.net This intermediate then serves as a precursor for the 3-methylglutaryl-CoA required for caprazamycin biosynthesis. nih.govnih.govresearchgate.net This represents the first instance of 3-methylglutaconyl-CoA being utilized as a precursor in natural product biosynthesis. nih.gov

Both pathways ultimately converge, with the enzymes Cpz20 (an acyl-CoA synthase) and Cpz25 (a reductase) from the cpz cluster acting on the intermediates generated from both the Cpz5-dependent and the Liu pathways. nih.govnih.govresearchgate.net

Deoxysugar Moiety Formation (e.g., L-rhamnose pathway involving CpzDII, CpzDIII, CpzDVI)

A crucial feature of this compound is its permethylated L-rhamnose moiety. nih.gov The genes for the biosynthesis of this deoxysugar are not located within the main cpz BGC but were identified elsewhere on the Streptomyces sp. MK730-62F2 genome. asm.orguni-tuebingen.deresearchgate.net

A dedicated L-rhamnose gene subcluster was identified, and its involvement was confirmed through gene inactivation studies. asm.orgresearchgate.net Specifically, the inactivation of cpzDIII, a putative dTDP-glucose 4,6-dehydratase, abolished the production of intact caprazamycins. asm.org

The biosynthesis of the dTDP-L-rhamnose precursor is proposed to proceed through a four-step enzymatic cascade: asm.orguni-tuebingen.de

CpzDII (dTDP-D-glucose synthase) activates glucose-1-phosphate to dTDP-D-glucose.

CpzDIII (dTDP-D-glucose 4,6-dehydratase) converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

A putative dTDP-3,5-deoxyglucose epimerase acts on the intermediate.

CpzDVI (4-ketoreductase) performs the final reduction to yield dTDP-L-rhamnose.

Knockout studies have confirmed that the genes cpzDII, cpzDIII, cpzDIV, and cpzDVI are sufficient for the synthesis of the deoxysugar moiety. uni-tuebingen.deresearchgate.netasm.org The attachment of the completed L-rhamnose to the caprazamycin aglycone is catalyzed by the glycosyltransferase Cpz31 , which forms a rare ester linkage to the 3-methylglutaryl moiety. asm.org

Enzymatic Formation of the N-Methyldiazepanone Ring

The N-methyldiazepanone ring is a rare and complex structural feature of the caprazamycin core, known as (+)-caprazol. nih.gov Its formation involves the cyclization of an N-alkylated 5′-(β-O-aminoribosyl)-glycyluridine intermediate. nih.gov While the precise enzymatic steps for the formation of this seven-membered ring are still under investigation, the cpz gene cluster encodes several enzymes predicted to be involved in the modification and cyclization of the nucleoside core. For instance, cpz11 is a putative N-methyltransferase likely responsible for the methylation of the diazepane nitrogen. uni-tuebingen.de The formation of N-N bonds in other natural products often involves complex enzymatic machinery, including heme-containing enzymes or those with cupin domains, suggesting that the cyclization process in caprazamycin biosynthesis is likely a sophisticated enzymatic reaction. nih.gov

Key Enzymatic Steps and Proposed Biosynthetic Route

Based on the genetic and biochemical evidence gathered, a proposed biosynthetic pathway for this compound can be outlined. The assembly begins with the formation of the core nucleoside structure, followed by a series of tailoring reactions.

Core Nucleoside Formation: The pathway likely starts from UMP (uridine monophosphate). Enzymes such as Cpz15 (a β-hydroxylase) and Cpz14 (a threonine ligase) are proposed to be involved in the synthesis of the 5′-C-glycyluridine core. researchgate.netresearchgate.net

Fatty Acid Acylation: A long-chain fatty acid is attached to the core structure.

3-Methylglutaryl Moiety Attachment: The 3-methylglutaryl-CoA, supplied by either the Cpz5-dependent pathway or the host's Liu pathway, is transferred to the growing molecule. This step is catalyzed by the acyltransferase Cpz21 . nih.govresearchgate.net Inactivation of cpz21 results in the accumulation of derivatives lacking this moiety. nih.gov

Glycosylation: The glycosyltransferase Cpz31 attaches the pre-formed dTDP-L-rhamnose to the 3-methylglutaryl moiety. asm.org

Methylation: The attached rhamnose is then permethylated by one or more methyltransferases, such as Cpz28 , encoded within the cpz cluster. nih.gov

Diazepanone Ring Formation and Methylation: The final steps involve the cyclization to form the unique N-methyldiazepanone ring, a reaction whose specific enzymatic catalysts are still being fully elucidated, followed by N-methylation likely catalyzed by an enzyme such as Cpz11 . nih.govuni-tuebingen.de

This intricate biosynthetic pathway showcases nature's chemical ingenuity, combining modules from primary and secondary metabolism to construct a potent antibacterial agent. Further investigation into the precise mechanisms of each enzymatic step will not only deepen our understanding of natural product biosynthesis but also provide valuable tools for the bioengineering of novel and improved antibiotics.

Role of Glycosyltransferases (e.g., Cpz31)

The attachment of the L-rhamnose moiety to the caprazamycin aglycone is a critical step in the biosynthesis of the final natural product. This reaction is catalyzed by the glycosyltransferase Cpz31. core.ac.ukasm.orgresearchgate.net In vitro studies have unequivocally demonstrated that Cpz31 is responsible for transferring L-rhamnose to the caprazamycin aglycones, a crucial step for the bioactivity of the final compound. core.ac.ukasm.org Heterologous expression of the cpz gene cluster in Streptomyces coelicolor M512, a host that does not naturally produce L-rhamnose, resulted in the production of only the caprazamycin aglycones. core.ac.uknih.gov Co-expression with a plasmid containing the genes for dTDP-L-rhamnose biosynthesis restored the production of intact caprazamycins, confirming the essential role of the glycosyl moiety. core.ac.ukasm.org The genes required for the biosynthesis of this deoxysugar are not located within the main cpz gene cluster but are found elsewhere on the genome of the producing organism, Streptomyces sp. MK730-62F2. core.ac.ukasm.orgnih.gov

Role of Acyltransferases (e.g., Cpz21)

The addition of the unique 3-methylglutaryl moiety is a defining feature of the caprazamycin structure. The enzyme Cpz21 has been identified as the acyltransferase responsible for this modification. nih.govnih.gov Inactivation of the cpz21 gene in the heterologous host Streptomyces coelicolor M512 resulted in the accumulation of novel, simplified liponucleoside antibiotics that lacked the 3-methylglutaryl group. nih.govnih.gov This finding directly implicates Cpz21 in the transfer of the 3-methylglutaryl side chain to the caprazamycin core. nih.govresearchgate.net

Sugar O-Methyltransferases (e.g., Cpz28, Cpz29, Cpz30)

Caprazamycins feature a permethylated L-rhamnose sugar, and the enzymes responsible for these methylation steps are believed to be Cpz28, Cpz29, and Cpz30. nih.govresearchgate.netresearchgate.net Sequence analysis of the cpz gene cluster revealed that these three genes show strong homology to known O-methyltransferases involved in the biosynthesis of other antibiotics containing methylated sugars, such as elloramycin and spinosyn. nih.gov It is proposed that these enzymes act sequentially to methylate the hydroxyl groups of the rhamnose sugar after its attachment to the aglycone. nih.gov The genes cpz28, cpz29, and cpz30 appear to form an operon with the glycosyltransferase gene cpz31, suggesting a coordinated regulation of sugar attachment and modification. nih.gov

Characterization of Other Putative Biosynthetic Enzymes (e.g., Cpz10, Cpz15, Cpz27, Mur17, Mur23)

The biosynthesis of the caprazamycin core involves a complex interplay of several other enzymes. Research has begun to unravel the functions of these proteins:

Cpz15 and Mur17 (Cpz14): Cpz15 was initially thought to be a β-hydroxylase but was later identified as an enzyme that converts uridine (B1682114) monophosphate to uridine 5'-aldehyde. researchgate.netacs.orgnycu.edu.tw This aldehyde then serves as a substrate for Mur17 (also known as Cpz14), which incorporates threonine to form 5'-C-glycyluridine. researchgate.netacs.org

Cpz10: This enzyme is a nonheme α-ketoglutarate-dependent hydroxylase. researchgate.netacs.org In vitro studies have shown that Cpz10 catalyzes the β-hydroxylation of an intermediate, a crucial step for the maturation of caprazamycin. researchgate.netacs.org

Cpz27: This enzyme is a kinase that phosphorylates an intermediate produced when Cpz10 is absent, suggesting a role in a branch point of the pathway. researchgate.netacs.org

Mur23: This enzyme is a decarboxylase that can act on the same intermediate as Cpz10, leading to the formation of muraymycin-related compounds, indicating a branching point in the biosynthetic pathway. researchgate.netacs.org

Heterologous Expression and Genetic Manipulation Studies for Biosynthetic Insights

The heterologous expression of the caprazamycin biosynthetic gene cluster in model host organisms, primarily Streptomyces coelicolor, has been a cornerstone for elucidating the functions of individual genes and for generating novel derivatives. nih.govnih.govresearchgate.netnih.gov

Production of Non-glycosylated Caprazamycin Aglycones and Simplified Derivatives through Heterologous Expression

A significant breakthrough in understanding caprazamycin biosynthesis came from the heterologous expression of the cpz gene cluster in S. coelicolor M512. nih.govnih.gov This host lacks the genetic machinery to produce the dTDP-L-rhamnose precursor required for glycosylation. core.ac.ukasm.org As a result, the heterologous expression system produced non-glycosylated but still biologically active caprazamycin derivatives, referred to as caprazamycin aglycones. nih.govnih.govresearchgate.net This not only confirmed the identity of the cloned gene cluster but also provided a platform to study the core structure of the antibiotic. nih.gov

Furthermore, targeted gene deletions within the heterologous expression system have led to the creation of simplified caprazamycin derivatives. For instance, the inactivation of the acyltransferase gene cpz21 resulted in the production of caprazamycins lacking the 3-methylglutaryl side chain. nih.govcore.ac.uk These studies demonstrate the potential of genetic engineering to create novel antibiotic structures with potentially improved properties.

Elucidation of Pathway Branching Points and Intermediate Accumulation

Genetic manipulation studies have been instrumental in identifying key branching points in the caprazamycin biosynthetic pathway. The deletion of specific genes leads to the accumulation of intermediates that would otherwise be transient. For example, the inactivation of cpz21 led to the accumulation of des-acyl caprazamycins. nih.govuni-tuebingen.de Similarly, the deletion of cpz10 resulted in the accumulation of a different set of intermediates, highlighting the role of Cpz10 in directing the pathway towards mature caprazamycin. researchgate.net The accumulation of these intermediates provides valuable insights into the sequence of enzymatic reactions and the potential for pathway engineering to produce specific derivatives. researchgate.netnih.gov

Influence of Host Primary Metabolism on Secondary Metabolite Biosynthesis (e.g., Streptomyces coelicolor M512, M1154)

The biosynthesis of complex secondary metabolites like caprazamycin is intrinsically linked to the primary metabolism of the host organism, which supplies the necessary precursors, energy, and reducing power. plos.org The use of heterologous hosts, such as Streptomyces coelicolor strains M512 and M1154, for the production of caprazamycins has been instrumental in elucidating these critical metabolic connections. nih.govasm.org These strains are often engineered to minimize the production of their own secondary metabolites, theoretically enhancing the yield of the desired compound by reducing competition for common precursors. plos.org

When the caprazamycin biosynthetic gene cluster was expressed in S. coelicolor M512, it resulted in the production of non-glycosylated caprazamycin derivatives, indicating that while the host could produce the aglycone core, it lacked the specific pathways for the deoxysugar moiety. nih.govnih.gov Further studies revealed a "crosstalk" between the primary metabolism of S. coelicolor M512 and the introduced gene cluster. asm.org For instance, the overexpression of the host's Crp-like regulator (Sco3571) was found to triple the production yield of caprazamycins, likely by enhancing the expression of a precursor supply pathway. asm.orgresearchgate.net This highlights how host-specific regulatory proteins can directly influence the output of a heterologous biosynthetic pathway. researchgate.net

Research utilizing S. coelicolor M1154 provided profound insights into the origin of the unique 3-methylglutaryl moiety of caprazamycin. nih.govresearchgate.net It was demonstrated that two distinct pathways are capable of supplying the 3-methylglutaryl-CoA precursor in this host. nih.govresearchgate.net The first is encoded within the caprazamycin gene cluster itself, involving the 3-hydroxy-3-methylglutaryl-CoA synthase Cpz5. nih.gov The second, and more surprisingly, is a pathway derived from the host's primary metabolism: the leucine/isovalerate utilization (liu) pathway. nih.govresearchgate.net Gene deletion studies confirmed that the intermediate 3-methylglutaconyl-CoA from this pathway is hijacked for caprazamycin biosynthesis. nih.govresearchgate.net This was the first report of this specific intermediate being diverted for the production of a secondary metabolite. nih.gov These two pathways are not entirely independent, as they merge into a common route involving the enzymes Cpz20 and Cpz25 from the caprazamycin gene cluster. nih.govresearchgate.net

This dual-pathway contribution underscores the importance of the host's primary metabolic network in the successful biosynthesis of natural products. nih.gov

Table 1: Influence of Host Primary Metabolism on Caprazamycin Biosynthesis

Host Strain Metabolic Component/Gene Finding Reference
S. coelicolor M512 Heterologous expression system Produced non-glycosylated caprazamycin aglycones, indicating a lack of the specific deoxysugar pathway. nih.govnih.gov
S. coelicolor M512 Crp-like regulator (Sco3571) Overexpression led to a threefold increase in caprazamycin production, likely by boosting precursor supply. asm.orgresearchgate.net
S. coelicolor M1154 Leucine/isovalerate utilization (liu) pathway Supplies 3-methylglutaconyl-CoA, an intermediate that is hijacked for the biosynthesis of the 3-methylglutaryl moiety of caprazamycin. nih.govresearchgate.net
S. coelicolor M1154 3-hydroxy-3-methylglutaryl-CoA lyase (Sco2779) Part of the liu-pathway that contributes to the precursor pool for the 3-methylglutaryl moiety. nih.gov

Identification of Novel Caprazamycin-Related Metabolites (e.g., Caprazol-3ʺ-phosphate)

Genetic manipulation of the caprazamycin biosynthetic gene cluster has led to the identification and accumulation of novel caprazamycin-related metabolites. nih.govasm.org These efforts not only validate the function of specific genes but also generate structural diversity for further biological evaluation. nih.gov

One of the most significant discoveries was the identification of caprazol-3ʺ-phosphate , an unprecedented phosphorylated variant of a caprazamycin precursor. asm.orgnih.gov This metabolite was isolated and identified following the inactivation of the gene cpz23, which is believed to encode a putative SGNH hydrolase. asm.org The accumulation of a 3″-O-phosphorylated intermediate suggests that Cpz23 may function as a phosphatase in one of the final steps of the biosynthetic pathway. asm.org

In another targeted gene inactivation study, the deletion of cpz21 resulted in the accumulation of novel, simplified liponucleoside antibiotics. nih.gov Analysis of these metabolites revealed that they lacked the 3-methylglutaryl moiety. nih.gov This finding led to the functional assignment of Cpz21 as an acyltransferase responsible for attaching the 3-methylglutaryl group to the caprazamycin scaffold. nih.gov In addition to genetically engineered products, other related compounds, including non-glycosylated and sulfated derivatives, have been observed in culture extracts. secondarymetabolites.org

Table 2: Novel Caprazamycin-Related Metabolites Identified Through Genetic Engineering

Novel Metabolite Key Structural Feature Genetic Modification Implied Function of Inactivated Gene Reference
Caprazol-3ʺ-phosphate Phosphorylated at the 3"-OH group of the caprazol (B1245282) core. Inactivation of cpz23. Putative phosphatase (SGNH hydrolase). asm.org
Simplified liponucleoside antibiotics Lack the 3-methylglutaryl moiety. Inactivation of cpz21. Acyltransferase for the 3-methylglutaryl group. nih.gov
Caprazamycin aglycones Lack the L-rhamnose sugar moiety. Heterologous expression in S. coelicolor M512 without the deoxysugar gene cluster. Glycosyltransferase and sugar biosynthesis. nih.govasm.org

Molecular and Enzymatic Mechanism of Action of Caprazamycin B

Primary Molecular Target: Phospho-MurNAc-pentapeptide Translocase (MraY, Translocase I)

Caprazamycin (B1248949) B, a liponucleoside antibiotic isolated from Streptomyces sp., exerts its antibacterial effects by targeting a critical enzyme in the bacterial cell wall synthesis pathway. researchgate.netguidetopharmacology.org Its primary molecular target is the phospho-MurNAc-pentapeptide translocase, commonly known as MraY or Translocase I. researchgate.netguidetopharmacology.orgnih.gov MraY is an integral membrane protein that plays an essential role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. biorxiv.orgnih.govscispace.com

The MraY enzyme catalyzes the first membrane-associated step in peptidoglycan synthesis. researchgate.netnih.govmdpi.com This involves the transfer of the phospho-N-acetylmuramoyl-pentapeptide (phospho-MurNAc-pentapeptide) moiety from the soluble nucleotide precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P). biorxiv.orgnih.govmdpi.com This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I, which is a crucial intermediate for the subsequent steps of cell wall construction. biorxiv.orgnih.govmdpi.com Caprazamycin B, along with other nucleoside antibiotics like liposidomycins, mureidomycins, and muraymycins, inhibits this enzymatic activity. researchgate.netnih.govresearchgate.net

The significance of MraY as an antibiotic target is underscored by its widespread conservation across various bacterial species and its essentiality for bacterial survival. nih.govresearchgate.net The inhibition of MraY disrupts the supply of peptidoglycan precursors, leading to a defective cell wall and ultimately, bacterial cell death. uu.nlresearchgate.net

Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis: Specificity for the Transfer of MurNAc-pentapeptide-1-P to Undecaprenyl-P

This compound specifically disrupts the biosynthesis of the bacterial cell wall by inhibiting the MraY-catalyzed transfer of phospho-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate (C55-P). researchgate.netbiorxiv.orgnih.gov This reaction is the committed step in the membrane-bound portion of peptidoglycan synthesis. researchgate.net The natural substrate for MraY is UDP-MurNAc-pentapeptide. mdpi.com this compound, being a nucleoside analog, is believed to act as a competitive inhibitor, binding to the active site of MraY and preventing the natural substrate from binding. mdpi.com This leads to the cessation of Lipid I formation, a critical precursor for the peptidoglycan layer. biorxiv.orgnih.gov

The specificity of this compound for this particular enzymatic step is a key feature of its mechanism. By targeting the initial membrane-bound step, it effectively halts the entire downstream process of peptidoglycan assembly. researchgate.netnih.gov This targeted inhibition is a hallmark of several classes of nucleoside antibiotics that act on MraY. researchgate.netnih.gov

Structural Basis of MraY Inhibition: Insights from MraY and Related Enzyme (e.g., GlcNAc-1-P-transferase, GPT) Structures

The structural understanding of how this compound and other nucleoside inhibitors bind to MraY has been significantly advanced by crystallographic studies of MraY and its human paralog, GPT. biorxiv.orgnih.govsci-hub.se These studies reveal that nucleoside inhibitors, including a caprazamycin derivative, bind to a shallow, surface-exposed active site on MraY. researchgate.netrcsb.orgpdbj.org

The binding of these inhibitors induces a conformational change in MraY, creating distinct pockets that accommodate different parts of the inhibitor molecule. mdpi.comresearchgate.net Key interactions include:

Uridine (B1682114) Binding Pocket : The uracil (B121893) moiety of the nucleoside inhibitors forms hydrogen bonds with residues in a loop of the MraY protein. nih.gov

Hydrophobic Groove : A lipophilic tail, present in compounds like caprazamycins, anchors into a hydrophobic groove on the enzyme, which is thought to be the binding site for the undecaprenyl phosphate substrate. researchgate.netmdpi.com

Comparative structural analysis of MraY and human GPT has highlighted differences that can be exploited for designing selective inhibitors. acs.org For instance, the active site of GPT is narrower than that of MraY, and there are differences in key amino acid residues, such as the HHH motif in MraY which is absent in GPT. acs.org These structural distinctions provide a basis for developing MraY inhibitors with reduced off-target effects on human GPT. acs.org

Mechanism of Action of this compound Derivatives (e.g., CPZEN-45)

Interestingly, a derivative of this compound, known as CPZEN-45, exhibits a shift in its primary molecular target, particularly in mycobacteria. researchgate.netnii.ac.jpnih.gov While this compound primarily inhibits MraY, CPZEN-45 has been shown to target another essential enzyme: phospho-N-acetylglucosaminyltransferase, or WecA. researchgate.netnih.gov

This target shift was identified through studies showing that CPZEN-45 was effective against caprazamycin-resistant strains that overexpressed MraY. nih.govnih.gov Further enzymatic assays confirmed that CPZEN-45 inhibits WecA activity. nii.ac.jpnih.gov In Bacillus subtilis, the ortholog of WecA is TagO, which is involved in teichoic acid biosynthesis, and CPZEN-45 was also found to inhibit this enzyme. nih.govnih.gov This demonstrates that structural modifications to the parent caprazamycin molecule can lead to a change in its enzymatic target. nih.gov

In Mycobacterium tuberculosis, the WecA enzyme (also known as Rv1302) plays a crucial role in the biosynthesis of the mycobacterial cell wall, a complex structure that includes a layer of arabinogalactan (B145846). asm.orgnih.govuniprot.org WecA catalyzes the initial step in the assembly of the arabinogalactan precursor. researchgate.netfrontiersin.org Specifically, it transfers a GlcNAc-1-phosphate group to a lipid carrier, initiating the formation of the linker unit that connects the arabinogalactan to the peptidoglycan layer. nih.govuniprot.org

By inhibiting WecA, CPZEN-45 disrupts the synthesis of this vital component of the mycobacterial cell wall. researchgate.net The gene encoding WecA has been shown to be essential for the growth of M. tuberculosis both in vitro and within macrophages, validating it as a promising target for new anti-tuberculosis drugs. asm.orgnih.gov The unique mechanism of action of CPZEN-45, targeting WecA and the arabinogalactan pathway, makes it a valuable candidate for combating drug-resistant tuberculosis. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Key Enzymes in the Mechanism of Action

Enzyme NameAbbreviationFunctionTarget of
Phospho-MurNAc-pentapeptide TranslocaseMraY, Translocase ICatalyzes the formation of Lipid I in peptidoglycan biosynthesis. biorxiv.orgmdpi.comThis compound researchgate.netguidetopharmacology.org
Phospho-N-acetylglucosaminyltransferaseWecAInitiates arabinogalactan biosynthesis in mycobacteria. asm.orgfrontiersin.orgCPZEN-45 researchgate.net
GlcNAc-1-P-transferaseGPTHuman paralog of MraY, involved in N-linked glycosylation. nih.govacs.orgTunicamycin (B1663573) (non-selective) nih.govacs.org
Undecaprenyl-phosphate–GlcNAc-1-phosphate transferaseTagOOrtholog of WecA in B. subtilis, involved in teichoic acid biosynthesis. nih.govnih.govCPZEN-45 nih.govnih.gov

Table 2: Compounds and Their Primary Targets

CompoundPrimary Target(s)Biological Pathway Inhibited
This compoundMraY researchgate.netguidetopharmacology.orgPeptidoglycan biosynthesis researchgate.netnih.gov
CPZEN-45WecA (in mycobacteria), TagO (in B. subtilis) researchgate.netnih.govArabinogalactan biosynthesis, Teichoic acid biosynthesis nih.govresearchgate.net

Target Shift to Phospho-N-acetylglucosaminyltransferase (WecA).

Comparative Analysis of MraY versus WecA Inhibition by Caprazamycin Derivatives

The caprazamycin family of nucleoside antibiotics and their synthetic derivatives exhibit a fascinating and clinically significant divergence in their enzymatic targets, primarily centered on the bacterial translocases MraY and WecA. While structurally related, these enzymes catalyze distinct, essential steps in the biosynthesis of the bacterial cell wall. MraY (or its ortholog MurX in Mycobacterium tuberculosis) is the phospho-MurNAc-pentapeptide translocase that catalyzes the first membrane step of peptidoglycan synthesis. researchgate.netresearchgate.netnih.gov In contrast, WecA is a polyprenyl-phosphate N-acetylglucosamine-1-phosphate transferase that initiates the biosynthesis of various cell wall glycans, including the mycolyl-arabinogalactan in mycobacteria. researchgate.netnih.govresearchgate.net

The parent compound, this compound, is a potent inhibitor of MraY. researchgate.netnih.gov Its mechanism of action is centered on disrupting the formation of Lipid I, a crucial intermediate in peptidoglycan assembly. researchgate.net However, structure-activity relationship studies aimed at improving the properties of natural caprazamycins led to the development of semi-synthetic derivatives with a dramatically altered target preference.

The most prominent example of this target-switching phenomenon is the derivative CPZEN-45. researchgate.net Developed through the chemical modification of caprazene (the core structure of caprazamycins), CPZEN-45 demonstrated a clear shift in its primary target from MraY to WecA. researchgate.net In Bacillus subtilis, CPZEN-45 was shown to be ineffective against strains that overexpressed MraY but was potent against strains overexpressing TagO, the ortholog of WecA. nih.gov This finding indicated that unlike its parent compounds, CPZEN-45's primary target is TagO/WecA. nih.gov

This selective inhibition was quantified in further enzymatic assays. Research has shown that CPZEN-45 inhibits WecA from M. tuberculosis more than 20-fold more strongly than it inhibits MraY from the same organism. core.ac.uk The reported IC₅₀ value for CPZEN-45 against WecA is approximately 0.084 µM. researchgate.net This shift is attributed to structural changes, specifically the replacement of the natural fatty acid moiety of caprazamycin with a 4-butylanilide group in CPZEN-45. researchgate.net

Other nucleoside antibiotics also display differential activity against these two enzymes, highlighting the potential for developing selective inhibitors. Tunicamycin, for instance, inhibits both enzymes but is significantly more potent against WecA (IC₅₀ ≈ 0.15 µM) compared to MraY (IC₅₀ = 2.9 µM). researchgate.net Further research has yielded derivatives like UT-01320 (2′-O-methyl capuramycin), which displays strong and highly selective WecA inhibition (IC₅₀: 0.060 µM) with no corresponding inhibitory activity against MraY/MurX. researchgate.net Conversely, derivatives of other nucleoside antibiotics, such as muraymycin, have been developed that are highly selective for MraY over WecA. core.ac.uk

This comparative analysis underscores the remarkable plasticity of the caprazamycin scaffold. Minor chemical modifications can redirect the inhibitory activity from one essential cell wall biosynthesis enzyme to another. This provides a powerful platform for designing targeted antibacterial agents, including those that could potentially inhibit both enzymes or be tailored specifically for pathogens where one target is more critical than the other. nih.gov

Inhibitory Activity of Caprazamycin Derivatives and Related Compounds

CompoundPrimary Target(s)Organism/Enzyme SourceIC₅₀Reference(s)
This compound MraY (Translocase I)Bacillus subtilis, M. tuberculosis- nih.gov
CPZEN-45 WecA (TagO)M. tuberculosis WecA~0.084 µM researchgate.net
B. subtilis TagO- nih.gov
MraYM. tuberculosis MraY>20-fold weaker than WecA core.ac.uk
Tunicamycin WecAE. coli WecA0.12 µg/mL researchgate.net
M. smegmatis WecA0.59 µg/mL researchgate.net
MraY (MurX)MraY/MurX2.9 µM researchgate.net
UT-01320 WecAWecA0.060 µM researchgate.net
MraY (MurX)MraY/MurXNo inhibition researchgate.net
Analogue 11 MraYMraY0.08 µM acs.org
WecAWecA0.30 µM acs.org

Chemical Synthesis Strategies for Caprazamycin B and Analogues

Total Synthesis of Caprazamycin (B1248949) B and Related Caprazamycins (e.g., Caprazamycin A)

The total synthesis of caprazamycins is a formidable challenge due to the presence of multiple stereocenters, a unique N-methyldiazepanone ring, a sensitive β-glycosidic linkage, and a lipophilic side chain. Several research groups have reported successful total syntheses of Caprazamycin A and B, as well as their core structure, caprazol (B1245282). nih.govclockss.orgblogspot.comsci-hub.sekyoto-u.ac.jp

The caprazol core, consisting of the diazepanone ring fused to an aminoribose moiety, represents the principal synthetic hurdle. nih.govresearchgate.net Its construction requires precise stereochemical control.

The seven-membered N-methyldiazepanone ring is a hallmark of the caprazamycin family. Chemists have devised several elegant strategies for its construction.

Intramolecular Reductive Amination : This has been a key strategy for forming the diazepanone ring. In one approach, cyclization is achieved via a two-step sequence involving catalytic hydrogenation followed by hydride reduction of a linear precursor containing an aldehyde. nih.govnih.gov Another method involves the reductive amination of an aldehyde with concomitant intramolecular opening of an epoxide by the newly formed amine, yielding the cyclic system in a single step. acs.orgnih.gov

Mitsunobu Reaction : The intramolecular Mitsunobu reaction has been successfully employed to form the diazepanone core in the total synthesis of Caprazamycin A. nih.govacs.orgnih.gov This reaction facilitates the cyclization of a linear hydroxy-amine precursor, forming a crucial C-N bond within the seven-membered ring. nih.govacs.org However, the success of this reaction can be highly dependent on the substrate's stereochemistry and protecting group pattern. researchgate.net

Epoxy Amide Cyclization : Strategies originating from epoxy amides have been explored. One effective method involves a 7-exo cyclization of an epoxyamine, where an amine attacks an epoxide in an intramolecular fashion to forge the diazepanone ring. clockss.org Another approach utilizes a rhodium-catalyzed carbene insertion into an N-H bond of an acyclic diazoamine precursor. acs.orgnih.gov

Table 1: Key Strategies for N-Methyldiazepanone Ring Construction

StrategyKey TransformationExample ApplicationReference(s)
Intramolecular Reductive AminationCyclization of a linear amino-aldehyde or amino-epoxide precursor.Synthesis of (+)-Caprazol and Liposidomycin model systems. nih.govnih.govacs.orgnih.gov
Mitsunobu ReactionIntramolecular cyclization of a hydroxy-amine precursor.Total synthesis of Caprazamycin A. nih.govacs.orgnih.govresearchgate.net
Epoxy Amide Cyclization7-exo cyclization of an epoxyamine or Rh(II)-catalyzed carbene insertion.Synthesis of the diazepanone-nucleoside core. clockss.orgacs.orgnih.gov

The formation of the glycosidic bond between the diazepanone aglycone and the 5-amino-5-deoxy-D-ribofuranose is a critical step that must proceed with high β-selectivity. A notable approach has been developed that avoids reliance on traditional neighboring group participation. This method utilizes a ribosyl fluoride (B91410) donor with a sterically demanding 3-pentylidene acetal (B89532) protecting group. The steric hindrance in the transition state effectively shields the α-face, leading to excellent β-selectivity (24:1 β:α) in the glycosylation reaction. nih.gov

The introduction of the fatty acid side chain is a crucial final step that imparts the lipophilic character to the molecule. This is typically achieved via an amide bond coupling between the free amine of the aminoribose unit and the desired fatty acid. blogspot.comacs.org However, the instability of the fatty acid side chain can complicate this step, requiring careful selection of coupling reagents and reaction conditions. blogspot.com In some syntheses, the side chain is installed on the cyclization precursor before the formation of the diazepanone ring. nih.gov

Modern catalytic asymmetric methods are instrumental in establishing the numerous stereocenters of Caprazamycin B with high fidelity.

Diastereoselective Aldol (B89426) Reactions : These reactions are pivotal for setting key stereocentries in the acyclic precursors. For example, a thiourea-catalyzed diastereoselective aldol reaction has been used for the scalable preparation of syn-β-hydroxyamino acid derivatives, which are key building blocks for the diazepanone ring. nih.govacs.orgresearchgate.net Other catalytic asymmetric aldol reactions, such as those using Nd/Na-chiral amide ligands, have been used to construct the β-hydroxy-α-amino acid moiety embedded within the diazepanone system. nih.gov

Desymmetrization of Glutaric Anhydride (B1165640) : An elegant approach to generating a key chiral building block for the "western zone" of this compound involves the catalytic asymmetric desymmetrization of prochiral 3-methylglutaric anhydride. nih.govacs.org Using a homodinuclear (S)-Ni₂(Schiff base) complex as a catalyst, the anhydride undergoes alcoholysis to furnish a chiral hemiester with high enantioselectivity (94% ee), efficiently establishing one of the molecule's stereocenters. acs.orgacs.org

Construction of the N-Methyldiazepanone Ring System (e.g., Intramolecular Reductive Amination, Mitsunobu Reaction, Epoxy Amide Cyclization).

Methodologies for the Installation of the Fatty Acid Side Chain.

Semisynthesis of Caprazamycin Derivatives (e.g., Caprazene, CPZEN-45)

Semisynthesis provides a more direct route to novel analogues for structure-activity relationship (SAR) studies. This approach begins with the natural caprazamycins, which are chemically cleaved to a common core that can then be re-functionalized.

Acidic treatment of a mixture of naturally isolated caprazamycins (A-G) efficiently hydrolyzes the fatty acid side chain to afford Caprazene , the core structure of the antibiotics, in high yield. nih.govresearchgate.net While caprazene itself lacks antibacterial activity, its activity can be restored by chemically modifying it to generate various derivatives. nih.gov

A prominent example is CPZEN-45 , a promising antituberculosis drug candidate developed through this semisynthetic approach. researchgate.netnih.govresearchgate.net CPZEN-45 is a derivative where the natural fatty acid is replaced with a different acyl group, specifically an α,β-unsaturated anilide. sci-hub.seresearchgate.net This modification not only restores but, in some cases, enhances the activity against Mycobacterium tuberculosis and also alters the molecular target compared to the parent caprazamycins. nih.govresearchgate.netresearchgate.net The development of CPZEN-45 highlights the power of semisynthesis to generate novel antibiotic candidates from complex natural product scaffolds. nih.gov

Table 2: Examples of Semisynthetic Caprazamycin Derivatives

DerivativePrecursorKey ModificationSignificanceReference(s)
Caprazene Caprazamycins A-GAcidic hydrolysis of the fatty acid side chain.Common core for derivatization. nih.govresearchgate.net
CPZEN-45 CaprazeneAcylation with a substituted acrylic acid to form an anilide.Potent antituberculosis drug candidate with an altered mechanism of action. nih.govresearchgate.netnih.govresearchgate.net

Derivatization of the Core Scaffold for Structural Diversification

The chemical complexity of this compound presents significant challenges for total synthesis. A practical approach to generate novel analogues involves the derivatization of a common core scaffold obtained from the natural product itself. Acidic treatment of the caprazamycin mixture yields caprazene, the core structure of these antibiotics, in high yield. nih.gov This caprazene core, which lacks antibacterial activity on its own, serves as a versatile precursor for creating a library of semisynthetic derivatives. nih.gov

Structural diversification has been primarily focused on modifying the 1'''-position of the diazepanone ring, where the fatty acid moiety is attached in the parent molecule. nih.govmit.edu Researchers have synthesized various 1'''-alkylamide, 1'''-anilide, and 1'''-ester derivatives by coupling different chemical groups to the free carboxylic acid of the caprazene core. nih.govmit.edu These modifications are intended to explore the structure-activity relationships (SAR) and improve properties like antibacterial potency and spectrum. nih.gov For instance, the synthesis of palmitoyl (B13399708) caprazol, which features a simplified fatty acyl chain, demonstrated that this part of the molecule is crucial for activity. acs.org

Studies have shown that the key structural elements required for antimicrobial activity consist of the uridine (B1682114), the aminoribose, the diazepanone ring, and a fatty acid chain. researchgate.netnih.gov The 3-methylglutaryl moiety and the rhamnose sugar, while present in the natural product, appear to be dispensable for the core antibacterial function. nih.gov This understanding allows for the strategic simplification and derivatization of the caprazene scaffold. The development of CPZEN-45, a derivative where the complex fatty acid is replaced by a 4-butylanilide group, resulted from these SAR studies and showed improved efficacy. researchgate.netnih.gov This derivatization approach provides a powerful platform for generating novel antibacterial agents based on the caprazamycin template. nih.gov

Function-Oriented Synthesis for Simplified Analogues

Function-oriented synthesis is a strategic approach employed to address the molecular complexity of natural products like caprazamycins. jst.go.jpnih.govacs.org This methodology aims to identify the minimal structural components (the pharmacophore) responsible for the desired biological activity and then to design and synthesize simplified, more accessible analogues that retain or improve upon this function. jst.go.jptandfonline.com For caprazamycins, SAR studies revealed that the uridine, the amine, and the fatty acyl moieties are the crucial structural units for antibacterial action. researchgate.net The complex diazepanone ring was hypothesized to primarily serve as a scaffold to correctly orient these key elements. researchgate.net

This hypothesis paved the way for rational simplification, where the intricate diazepanone ring could be removed or replaced with a simpler chemical framework. nih.govacs.org The goal is to create novel molecules that are easier to synthesize, allowing for more rapid exploration of chemical space and potentially leading to compounds with improved pharmacological properties. researchgate.net This strategy led to the design of various truncated and scaffold-hopped analogues, moving from the complex natural product to simplified, yet potent, antibacterial agents. nih.govresearchgate.net

Design and Synthesis of Truncated or Simplified Scaffolds (e.g., Oxazolidine-containing Uridine Derivatives, Diketopiperazine, Acyclic Analogues)

Following the principles of function-oriented synthesis, researchers have designed and synthesized several classes of simplified caprazamycin analogues by modifying or replacing the core scaffold. mit.eduacs.orgtandfonline.com

Acyclic and Diketopiperazine Analogues: Initial simplification efforts involved creating acyclic analogues by removing the diazepanone ring entirely to investigate the conformation-activity relationship. nih.govacs.org Further work explored replacing the seven-membered diazepanone ring with a six-membered diketopiperazine ring, a common motif in natural products. toxicology.czacs.org The synthesis of these diketopiperazine and acyclic analogues related to caprazamycins and the related liposidomycins helped to systematically probe the structural requirements for activity. toxicology.czhokudai.ac.jp These studies confirmed that while the diazepanone scaffold itself was not essential, the spatial arrangement of the pharmacophoric groups was critical. researchgate.net

Oxazolidine-containing Uridine Derivatives: Based on the conformational analysis of active acyclic analogues, a new class of simplified compounds was designed featuring an oxazolidine (B1195125) ring. nih.govacs.org This five-membered ring was introduced to restrict the conformation of the flexible side chain, mimicking the bioactive shape of the more complex parent compound. nih.govacs.org This "scaffold-hopping" approach led to the discovery of oxazolidine-containing uridine derivatives, such as those with a tert-butyl ester, which exhibited potent activity against a range of bacteria, including vancomycin-resistant Enterococcus (VRE), with a potency similar to the natural caprazamycins. nih.gov

Exploration of Alternative Core Ring Systems

The exploration of alternative core ring systems, a concept known as scaffold-hopping, is a key strategy in medicinal chemistry to develop novel molecules by replacing the central molecular backbone of a known active compound. researchgate.net In the context of this compound, the structurally complex diazepanone moiety, which is part of the caprazol core, was identified as a candidate for replacement. rsc.orgrsc.org

One notable example is the replacement of the diazepanone ring and the aminoribose moiety with an isoxazolidine (B1194047) scaffold. rsc.orgrsc.orgresearchgate.net This simplification was rationally designed to maintain the essential pharmacophoric elements in a synthetically accessible framework. rsc.org The synthesis of these isoxazolidine-containing uridine derivatives was achieved using an intramolecular 1,3-dipolar cycloaddition of an alkenyl nitrone as the key step to construct the novel core. rsc.orgrsc.org The resulting lactone-fused isoxazolidine intermediate was then further functionalized. rsc.orgrsc.org Several of these novel analogues displayed good antibacterial activity against Haemophilus influenzae and moderate activity against vancomycin-resistant E. faecalis. rsc.orgresearchgate.net This demonstrates that entirely different ring systems can successfully replace the natural core, providing a valid path toward new antibacterial agents. rsc.orgosti.gov

Mentioned Chemical Compounds

Structure Activity Relationship Sar Studies of Caprazamycin B and Its Derivatives: Molecular Determinants of Biological Activity

Identification of Essential Structural Moieties for MraY Inhibitory Activity

SAR studies have successfully identified a core set of structural components within the caprazamycin (B1248949) framework that are indispensable for its biological function. The fundamental scaffold required for antimicrobial activity consists of the uridine (B1682114), the aminoribose, the unique diazepanone ring, and the fatty acid chain. nih.gov The aminoribosyl uridine portion, in particular, is a common feature among many natural MraY inhibitors and is known to be critical for their activity. mdpi.com More detailed investigations into the inhibition of Escherichia coli MraY have delineated three absolutely essential moieties: the 3″-hydroxyl (OH) group, the amino group of the aminoribosyl-glycyluridine component, and an unmodified, intact uracil (B121893) ring. nih.govuni-tuebingen.de The removal or significant alteration of any of these key features leads to a dramatic loss of inhibitory potency. researchgate.net

The hydroxyl group at the 3″-position of the aminoribose sugar is a critical determinant for MraY inhibition. uni-tuebingen.depsu.edu Its essentiality is highlighted by structural data from related peptidyl nucleoside inhibitors like muraymycin D2, which shares a similar core. Co-crystal structures show that the 3″-OH group forms a crucial hydrogen bond with the peptide backbone of the MraY enzyme, specifically between residues M263 and G264. asm.org This interaction helps to anchor the inhibitor within the active site. Any modification at this position, such as adenylation or phosphorylation, has been shown to significantly diminish the inhibitory activity, underscoring the strict requirement for a free hydroxyl group at this position for effective binding. asm.org While the 3"-OH is essential, studies on related compounds have shown that the 3'-deoxy derivative exhibited a 5-fold improvement in potency, suggesting that not all hydroxyl groups on the ribose are equally critical. psu.edu

The primary amino group located on the aminoribosyl-glycyluridine portion of caprazamycin is another non-negotiable feature for its biological activity. nih.govuni-tuebingen.deresearchgate.net This amine is not merely a structural component but actively participates in a critical interaction with the MraY enzyme. Structural and mutagenesis studies have revealed that this amino group forms a key electrostatic interaction with the side chain of a highly conserved aspartate residue (D193) in the MraY active site. nih.gov The disruption of this single interaction, for instance by removing or modifying the amino group, results in an almost complete loss of inhibitory activity, demonstrating its fundamental role in the inhibitor's binding mechanism. nih.gov

The uracil nucleobase is the third cornerstone of the caprazamycin pharmacophore required for MraY inhibition. nih.govuni-tuebingen.depsu.edu The MraY enzyme possesses a specific binding pocket designed to accommodate this uracil ring. This pocket is lined with key amino acid residues, including K70, G194, L195, D196, and F262. nih.gov A crucial stacking interaction occurs between the face of the uracil ring and the aromatic ring of phenylalanine residue F262. nih.gov SAR studies on related muraymycin analogues, which also target MraY, have confirmed the importance of the uracil structure. Introducing substituents at the 5-position of the uracil ring or reducing the C5-C6 double bond, which eliminates the ring's aromaticity, leads to a substantial decrease in inhibitory potency. mdpi.com This indicates a strict requirement for an unblemished and aromatic uracil moiety for optimal binding and inhibition.

Significance of the Aminoribosyl-Glycyluridine Amino Group.

Influence of the Diazepanone Ring on Biological Activity

The seven-membered N-methyldiazepanone ring is a unique and characteristic feature of the caprazol (B1245282) core shared by caprazamycins and liposidomycins. nih.govresearchgate.net This ring is considered part of the essential scaffold for antimicrobial activity. nih.gov However, its primary role appears to be that of a rigid scaffold, correctly positioning the other critical pharmacophoric elements—the nucleoside and the fatty acid chain—for optimal interaction with the MraY target. researchgate.net

Studies have shown that the diazepanone ring itself is not sufficient for activity; a simplified caprazol core lacking its functionalized side chains demonstrates no significant inhibition of MraY. mdpi.com This has led to research into replacing the diazepanone moiety with simpler, more synthetically accessible scaffolds in a strategy known as "scaffold hopping". researchgate.netgriffith.edu.au In one such study, the seven-membered ring was replaced by a six-membered piperidine (B6355638) ring. griffith.edu.au The resulting analogues showed that while the nature of the ring could be altered, the stereochemistry of the attachments to the ring was paramount. Specifically, maintaining the correct stereoconfiguration at the C-5′ position (relative to the uridine) was found to be critical for retaining inhibitory activity, whereas the constraint of the ring itself had a lesser impact. griffith.edu.au

Structure-Activity Relationships of Fatty Acid Side Chain Modifications

While the core structure of caprazamycin is essential for binding to MraY, the long fatty acid side chain plays a vital, albeit different, role. The caprazol core alone exhibits only weak antibacterial activity. nih.gov It is the acylation with the fatty acid that confers potent growth inhibition, particularly against mycobacteria. nih.gov This suggests that the primary function of the lipid tail is to facilitate the penetration of the antibiotic across the complex, lipid-rich cell envelope of bacteria like Mycobacterium tuberculosis. nih.govuni-tuebingen.de

Structural data from carbacaprazamycin, an analogue of the related liposidomycins, shows that its alkyl chain binds within a hydrophobic groove on the MraY enzyme surface, potentially mimicking and competing with the binding of the natural lipid carrier, undecaprenyl phosphate (B84403) (C₅₅-P). nih.gov

SAR studies have explored various modifications to this side chain:

Chain Simplification: Replacing the complex natural β-hydroxy fatty acid with a simple palmitoyl (B13399708) side chain yielded a compound (palmitoylcaprazol) with similar potency against M. smegmatis and M. tuberculosis. nih.gov

Amide and Ester Derivatives: A series of derivatives were synthesized by replacing the fatty acid with various alkylamides, anilides, and esters. nih.gov This work led to the development of CPZEN-45, where the fatty acid is replaced by a 4-butylanilide. Interestingly, this significant modification not only improved efficacy but also shifted the drug's primary target in M. tuberculosis from MraY to WecA, an enzyme involved in arabinogalactan (B145846) synthesis. nih.gov

Table 1: SAR of Fatty Acid Modifications on Caprazamycin Analogues This table summarizes the effects of modifying the fatty acid side chain on the activity of caprazamycin derivatives.

Modification Type Example Moiety Key Finding Reference
Chain Simplification Palmitoyl group Retained similar potency against M. tuberculosis, suggesting the complex natural chain is not strictly required. nih.gov
Anilide Substitution 4-Butylanilide (CPZEN-45) Improved efficacy and solubility but shifted the molecular target from MraY to WecA in mycobacteria. nih.gov
Acylation Acyl-caprazols Acylation of the core structure is crucial for strong antibacterial activity, likely by enhancing cell penetration. nih.gov
Alkylamide/Ester Series Various R-NH₂, R-OH Allowed for systematic SAR studies, demonstrating tolerance for diverse lipophilic groups. nih.gov

Structure-Activity Relationships of Nucleoside Modifications and Linkers in Caprazamycin Derivatives

Beyond the core moieties, SAR studies have also investigated modifications to the ribose sugar of the nucleoside and the linkers connecting the pharmacophoric elements. nih.gov

Researchers have also explored replacing the native chemical linkages within caprazamycin with novel ones to probe the active site and potentially discover more potent inhibitors. This has led to the design of analogues built on the essential aminoribosyl uridine scaffold but featuring different linkers to attach the lipophilic tail. mdpi.com

Oxadiazole Linkers: A series of compounds were synthesized using an oxadiazole ring as a linker. These compounds were designed to create new interactions with key histidine residues (H324 or H325) in the MraY active site and showed inhibitory activity in the low micromolar range. mdpi.com

(S,S)-Tartaric Diamide (B1670390) Linker: A particularly successful approach involved introducing a novel (S,S)-tartaric diamide linker. The most active compound from this series was a potent MraY inhibitor with an IC₅₀ value of 0.37 µM. researchgate.netuliege.be Molecular modeling suggested this new linker established two key stabilizing hydrogen bonds with residues N190 and H325 in the MraY active site, interactions observed in other highly potent inhibitors. researchgate.netuliege.be

Table 2: SAR of Nucleoside and Linker Modifications in Caprazamycin Analogues This table outlines the impact of modifications to the nucleoside and the introduction of novel linkers on MraY inhibitory activity.

Modification Site Type of Modification Resulting IC₅₀ / Activity Key Insight Reference
Ribose 2'-OH Removal (in related muraymycins) Activity retained The 2'-OH is not essential for binding, suggesting a site for potential modification. nih.govmdpi.com
Uracil C5 Introduction of substituents Significant loss of activity The uracil base has strict structural requirements for binding in the MraY pocket. mdpi.com
Linker Oxadiazole IC₅₀ = 0.8 µM to 27.5 µM Novel linkers can successfully position the pharmacophore and create new enzyme interactions. mdpi.com
Linker (S,S)-Tartaric Diamide IC₅₀ = 0.37 µM An optimized linker can significantly enhance inhibitory potency by forming new, stabilizing interactions. researchgate.netuliege.be
Scaffold Piperidine replacing Diazepanone Weak inhibition (if C-5' stereochemistry is wrong) The scaffold can be replaced, but the stereochemical arrangement of substituents is paramount. griffith.edu.au

Structure-Activity Relationships in Relation to Target Shift (MraY versus WecA) in Modified Analogues

The caprazamycin class of liponucleoside antibiotics traditionally exhibits potent inhibitory activity against phospho-MurNAc-pentapeptide translocase (MraY), a crucial enzyme in the biosynthesis of bacterial peptidoglycan. researchgate.net However, structure-activity relationship (SAR) studies have revealed that specific modifications to the caprazamycin scaffold can induce a remarkable shift in enzymatic targets, from MraY to WecA (GlcNAc-1-phosphate transferase), an enzyme involved in the biosynthesis of mycolyl-arabinogalactan in mycobacteria. researchgate.net

The natural product Caprazamycin B is a known inhibitor of MraY. researchgate.net A key derivative, CPZEN-45, which was developed through SAR studies on caprazamycin, demonstrated a selective inhibitory activity against M. tuberculosis by targeting WecA instead of MraY. researchgate.net Structurally, the primary alteration distinguishing CPZEN-45 from the parent caprazamycins is the replacement of the long fatty-acid side chain with an α,β-unsaturated amide. researchgate.net This modification appears to be the critical determinant for the target switch. While caprazamycins inhibit MraY, which is involved in peptidoglycan synthesis, CPZEN-45's inhibition of WecA disrupts the biosynthesis of the arabinogalactan core, a different, yet essential, component of the mycobacterial cell wall. researchgate.net This finding underscores the plasticity of the caprazamycin scaffold and highlights how targeted chemical changes can redirect biological activity towards novel molecular targets.

Table 1: Target Specificity of this compound and its Derivative CPZEN-45

Compound Primary Molecular Target Biological Pathway Inhibited Key Structural Feature
This compound MraY (Translocase I) researchgate.net Peptidoglycan Biosynthesis researchgate.net Fatty acid side chain researchgate.net

| CPZEN-45 | WecA researchgate.net | Mycolyl-arabinogalactan Biosynthesis researchgate.net | α,β-unsaturated amide researchgate.net |

Structure-Activity Relationships of Simplified Caprazamycin Analogues

The significant structural complexity of caprazamycins presents challenges for chemical synthesis and optimization. Consequently, extensive research has focused on developing simplified analogues to identify the core pharmacophore and improve synthetic accessibility. griffith.edu.au These studies have established that the uridine, amine, and a lipophilic moiety are crucial structural units for antibacterial activity. researchgate.net The complex diazepanone ring, however, primarily serves as a scaffold to correctly orient these key elements and can be replaced by simpler structures without a complete loss of activity. researchgate.net

This "function-oriented synthesis" approach has led to the creation of various simplified analogues:

Scaffold-Hopping Analogues : The seven-membered diazepanone ring has been successfully replaced with simpler scaffolds, such as a piperidine ring. researchgate.net These analogues maintain the crucial aminoribosyluridine skeleton known to be important for MraY inhibition. researchgate.net

Truncated Analogues : SAR studies of truncated analogues have confirmed the importance of the lipophilic side chain. researchgate.netjst.go.jp Analogues like palmitoylcaprazole and carbacaprazamycin, which possess a simple lipophilic chain, exhibit strong MraY inhibitory activity and broad-spectrum antibacterial activity against Gram-positive bacteria. researchgate.net

Oxazolidine-Containing Analogues : In an effort to restrict the conformation of simplified analogues where the diazepanone ring was removed, oxazolidine-containing uridine derivatives were designed. acs.org This rational simplification led to the discovery of potent compounds, with certain tert-butyl ester derivatives demonstrating activity comparable to the parent caprazamycins against various bacterial strains, including vancomycin-resistant Enterococci (VRE). acs.org

These simplification strategies provide a platform for developing new MraY inhibitors that are more synthetically tractable while retaining potent antibacterial properties. griffith.edu.auresearchgate.net

Table 2: Biological Activity of Simplified Caprazamycin Analogues

Analogue Class Key Structural Modification Effect on Activity Example Compound(s)
Scaffold-Hopping Analogues Diazepanone ring replaced with a piperidine scaffold. researchgate.net Retain MraY inhibitory activity and antibacterial properties. researchgate.net Piperidine-based analogues
Simplified Lipophilic Chain Analogues Replacement of complex fatty acid with simpler lipophilic chains. researchgate.net Strong MraY inhibition and broad-range Gram-positive activity. researchgate.net Palmitoylcaprazole, Carbacaprazamycin researchgate.net

| Oxazolidine-Containing Analogues | Diazepanone removed; conformation restricted with an oxazolidine (B1195125) ring. acs.org | Potent activity against drug-resistant bacteria (VRE). acs.org | tert-butyl ester derivatives acs.org |

Advanced Research Methodologies and Analytical Techniques in Caprazamycin B Studies

Genetic Engineering and Molecular Biology Techniques for Biosynthesis Research

The biosynthesis of Caprazamycin (B1248949) B is a complex process orchestrated by a dedicated set of genes. Researchers have utilized advanced genetic and molecular biology techniques to identify, sequence, and functionally analyze the caprazamycin biosynthetic gene cluster. nih.govnih.govresearchgate.net

Gene Cluster Cloning and Sequencing

The journey to understanding Caprazamycin B biosynthesis began with the identification and cloning of its gene cluster from the producing organism, Streptomyces sp. MK730-62F2. nih.govnih.gov This was a significant undertaking as it represented the first gene cluster identified for a translocase I inhibitor. nih.govnih.gov The process involved creating a cosmid library of the Streptomyces genomic DNA. To pinpoint the specific gene cluster, researchers used probes derived from genes known to be involved in the biosynthesis of similar compounds, such as the l-rhamnose (B225776) moiety found in other antibiotics. nih.gov

Subsequent sequencing of the cloned DNA revealed a cluster of 23 open reading frames (ORFs) designated cpz9–31. nih.gov In-depth sequence analysis of these ORFs provided initial clues into their putative functions, suggesting roles in the biosynthesis of the caprazamycin core structure, as well as in regulation, transport, and resistance mechanisms. nih.govnih.gov Further investigations extended the cluster to span approximately 33.7 kb. researchgate.net

Gene(s)Proposed Function in Caprazamycin Biosynthesis
cpz9-31Putatively involved in biosynthesis, resistance, transport, and regulation. nih.gov
cpzDIIINDP-glucose 4,6-dehydratase, involved in dTDP-l-rhamnose formation. asm.org
cpz21Acyltransferase, responsible for adding the 3-methylglutaryl moiety. nih.govresearchgate.net
cpz53-hydroxy-3-methylglutaryl-CoA synthase. researchgate.net
cpz20Putative acyl-CoA synthase. researchgate.net
cpz25Involved in the 3-methylglutaryl-CoA biosynthesis pathway. researchgate.net

Targeted Gene Deletion and Inactivation Studies

To validate the boundaries of the cloned gene cluster and to determine the function of individual genes, researchers performed targeted gene deletion and inactivation experiments. nih.govuni-tuebingen.de By systematically removing specific genes or regions within the cluster and observing the effect on caprazamycin production, they could assign functions to the deleted genes. nih.govresearchgate.net

For instance, the deletion of certain regions within the identified cluster led to a complete loss of caprazamycin production, confirming their essential role in the biosynthetic pathway. nih.govresearchgate.net A key finding from these studies was the inactivation of the cpz21 gene. nih.gov This resulted in the accumulation of novel, simplified liponucleoside antibiotics that were missing the 3-methylglutaryl moiety. This experiment demonstrated that the protein encoded by cpz21 acts as an acyltransferase, responsible for attaching this specific side chain to the caprazamycin core. nih.gov Similarly, deletions of cpz20 and cpz25 also halted the production of caprazamycin aglycons, indicating their involvement in the synthesis of the 3-methylglutaryl-CoA precursor. researchgate.netresearchgate.net

These gene inactivation studies have been instrumental in piecing together the step-by-step assembly of the complex this compound molecule. nih.govresearchgate.net

Utilization of Heterologous Expression Systems (e.g., Streptomyces coelicolor M512, M1154)

A powerful technique to study the caprazamycin biosynthetic pathway is heterologous expression. This involves introducing the cloned gene cluster into a different, well-characterized host organism that does not naturally produce the antibiotic. nih.govnih.gov Streptomyces coelicolor strains, particularly M512 and M1154, have been successfully used as heterologous hosts for caprazamycin production. nih.govresearchgate.netnih.gov

The entire caprazamycin gene cluster, housed on a cosmid, was introduced into S. coelicolor M512. nih.gov Interestingly, the heterologous host produced non-glycosylated derivatives of caprazamycins. nih.govresearchgate.net This was because the genes required for the synthesis of the dTDP-l-rhamnose sugar moiety were not present in the cloned cluster and are located elsewhere on the genome of the original producing strain. asm.org This finding was later confirmed when co-expression of the caprazamycin gene cluster with the necessary genes for dTDP-l-rhamnose biosynthesis in S. coelicolor M512 resulted in the production of the complete, intact caprazamycins. asm.org

Subsequent studies showed that S. coelicolor M1154 was an even more optimal host for producing caprazamycin derivatives, yielding higher amounts of the compounds. nih.gov The use of these heterologous expression systems has not only validated the functionality of the cloned gene cluster but also provided a platform for generating novel caprazamycin analogs through genetic manipulation. nih.govresearchgate.netnih.gov Furthermore, research has shown that the primary metabolism of the host, such as the leucine (B10760876)/isovalerate utilization pathway in S. coelicolor M1154, can contribute precursors like 3-methylglutaryl-CoA for caprazamycin biosynthesis. researchgate.net

Enzymatic Assays and Biochemical Characterization

To complement the genetic studies, researchers have developed and utilized various enzymatic assays to biochemically characterize the molecular targets of this compound and its derivatives. These assays have been crucial in confirming the mechanism of action and understanding the specific inhibitory activities of these compounds. nih.govnih.govresearchgate.netasm.org

In vitro MraY Transferase Activity Assays

This compound is known to inhibit MraY (phospho-MurNAc-pentapeptide translocase), a key enzyme in the biosynthesis of the bacterial cell wall. researchgate.netoup.com MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I. biorxiv.org

To study this inhibition, in vitro assays measuring MraY transferase activity are employed. nih.govresearchgate.netasm.org These assays typically use bacterial cell lysates or purified membrane fractions containing MraY as the enzyme source. nih.govasm.org Radiolabeled substrates, such as [1-³H]undecaprenyl phosphate, are often used to track the formation of the product, Lipid I. nih.gov The inhibitory effect of this compound is quantified by measuring the reduction in Lipid I formation in the presence of the antibiotic. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC₅₀ value. nih.gov For instance, the IC₅₀ value of this compound against MraY from Bacillus subtilis was determined to be approximately 50 ng/ml. nih.gov

CompoundTarget EnzymeOrganismIC₅₀ Value
This compoundMraYBacillus subtilis~50 ng/ml
CPZEN-45MraYBacillus subtilis~400 ng/ml

In vitro WecA Phosphoglycosyltransferase Activity Assays

Interestingly, a derivative of caprazamycin, CPZEN-45, was found to have a different primary target in some bacteria. nih.govresearchgate.net In Bacillus subtilis, CPZEN-45 was shown to inhibit TagO, an ortholog of WecA. nih.govasm.org In Mycobacterium tuberculosis, the target of CPZEN-45 is WecA (also known as Rfe), a phosphoglycosyltransferase that initiates the biosynthesis of the mycolylarabinogalactan layer of the cell wall. nih.govresearchgate.netnih.gov

Similar to the MraY assays, in vitro assays for WecA activity have been developed. nih.govasm.org These assays also utilize bacterial membrane preparations as the enzyme source and often employ radiolabeled substrates like UDP-[glucosamine-6-³H]GlcNAc to monitor the enzymatic reaction. nih.gov The inhibitory activity is determined by measuring the decrease in the formation of the lipid-linked GlcNAc product. nih.gov In contrast to its effect on MraY, this compound showed a higher IC₅₀ value of around 150 ng/ml against TagO in B. subtilis, while CPZEN-45 was a more potent inhibitor with an IC₅₀ of approximately 50 ng/ml. nih.gov These assays have been critical in demonstrating the shift in target specificity between this compound and its derivative, CPZEN-45. nih.govasm.org

CompoundTarget EnzymeOrganismIC₅₀ Value
This compoundTagO (WecA ortholog)Bacillus subtilis~150 ng/ml
CPZEN-45TagO (WecA ortholog)Bacillus subtilis~50 ng/ml

Functional Investigations and Characterization of Biosynthetic Enzymes (e.g., acyltransferases, glycosyltransferases)

The biosynthesis of this compound involves a complex series of enzymatic reactions orchestrated by the caprazamycin (cpz) gene cluster. Functional studies, primarily through gene inactivation and heterologous expression, have begun to unravel the specific roles of key enzymes in this pathway.

Acyltransferases: A pivotal enzyme in the construction of the caprazamycin scaffold is Cpz21. Through gene inactivation experiments, Cpz21 has been definitively identified as an acyltransferase. Its function is to attach the 3-methylglutaryl moiety to the core structure. Inactivation of the cpz21 gene resulted in the accumulation of novel caprazamycin derivatives that were missing this specific acyl group, providing direct evidence for its role in the biosynthetic pathway. thieme-connect.com

Glycosyltransferases: The caprazamycin structure includes a permethylated L-rhamnose sugar, the attachment of which is catalyzed by glycosyltransferases. Sequence analysis of the cpz gene cluster identified several open reading frames with homology to known glycosyltransferases, including cpz17, cpz29, cpz30, and cpz31. thieme-connect.com The co-expression of the cpz gene cluster with a separate gene cluster responsible for the biosynthesis of dTDP-L-rhamnose in a heterologous host, Streptomyces coelicolor, led to the production of fully glycosylated caprazamycins. This demonstrated that the glycosyltransferases encoded within the cpz cluster are functional and capable of attaching the deoxysugar to the caprazamycin aglycone. nih.gov Further studies have suggested that these enzymes, particularly those with similarities to proteins involved in elloramycin (B1244480) and spinosyn biosynthesis, constitute an operon for the attachment and subsequent methylation of the deoxysugar. thieme-connect.com

Other Key Biosynthetic Enzymes: Beyond acyl- and glycosyltransferases, other enzymes play crucial roles in assembling the unique structural features of this compound.

Cpz10: This enzyme is a nonheme α-ketoglutarate-dependent oxygenase. In vitro studies have shown that Cpz10 is responsible for the β-hydroxylation of an advanced intermediate, α-amino-β-hydroxylbutanoyl-glycyluridine, a critical step for the maturation of caprazamycin. numberanalytics.comtandfonline.com

Cpz15: Identified as a β-hydroxylase, Cpz15 catalyzes the conversion of uridine (B1682114) monophosphate to uridine 5'-aldehyde. This aldehyde is a key precursor that is subsequently incorporated with threonine to form 5′-C-glycyluridine, a foundational block of the caprazamycin core. numberanalytics.comtandfonline.com

These functional investigations, combining genetic manipulation with biochemical analysis, have provided a foundational understanding of the enzymatic machinery responsible for producing the complex architecture of this compound.

Synthetic Chemistry Methodologies

The complex structure of this compound, with its multiple stereocenters, unique diazepanone ring, and lipophilic side chain, has made it a challenging and attractive target for total synthesis. Synthetic chemists have developed various sophisticated methodologies to construct this intricate molecule.

Diastereoselective and Enantioselective Synthesis Approaches

Control of stereochemistry is paramount in the synthesis of this compound. Several key strategies have been employed to establish the correct configurations of its numerous chiral centers.

Sharpless Asymmetric Aminohydroxylation: In the synthesis of caprazol (B1245282), the core of caprazamycin, a Sharpless asymmetric aminohydroxylation reaction was a critical step. This reaction was used to introduce a key amino and hydroxyl group with high stereocontrol onto an olefin precursor, establishing the (5'S,6'S) stereochemistry of the nucleosyl amino acid portion. thieme-connect.combeilstein-journals.org

Thiourea-Catalyzed Aldol (B89426) Reactions: The synthesis of the syn-β-hydroxy amino acid moiety, a component of the fatty acid side chain, has been achieved using a diastereoselective aldol reaction catalyzed by a thiourea (B124793) derivative. kyoto-u.ac.jpkyoto-u.ac.jp This approach allows for the scalable and highly selective formation of the desired stereoisomer. kyoto-u.ac.jp In a related approach for the construction of the western zone of this compound, a thioamide-aldol reaction was utilized to furnish a β-hydroxy thioamide with good enantioselectivity. nih.gov

Enantioselective Nitroaldol Reaction: A catalytic enantioselective anti-nitroaldol reaction, facilitated by a Nd/Na-chiral amide ligand, was employed to construct the β-hydroxy-α-amino acid moiety embedded within the diazepanone system with high diastereoselectivity and enantioselectivity (dr = 12:1, 95% ee). acs.orgnih.gov

Desymmetrization of Anhydrides: The synthesis of the chiral hemiester, a key component of the western zone of this compound, was accomplished through the desymmetrization of 3-methylglutaric anhydride (B1165640). This was achieved using a chiral (S)-Ni(II)-(Schiff base) complex as a catalyst, which provided the desired product in high yield and enantiomeric excess. nih.govcore.ac.uk

Application of Specific Catalysts and Reagents in Complex Molecule Synthesis

The construction of this compound has necessitated the use of highly specialized catalysts and reagents to achieve the desired transformations efficiently and selectively.

Catalyst/ReagentReaction TypePurpose in SynthesisReference(s)
(S)-Ni(II)-(Schiff base) complex DesymmetrizationEnantioselective opening of 3-methylglutaric anhydride nih.gov
Thiourea derivatives Aldol ReactionDiastereoselective synthesis of the syn-β-hydroxy amino acid moiety kyoto-u.ac.jpkyoto-u.ac.jp
Nd/Na-chiral amide ligand Nitroaldol ReactionEnantioselective and diastereoselective formation of a β-hydroxy-α-amino acid substructure acs.orgnih.gov
(R,R)-Ph-BPE with mesitylcopper Thioamide-Aldol ReactionCatalytic asymmetric synthesis of a β-hydroxy thioamide intermediate nih.gov
BF₃·OEt₂ GlycosylationLewis acid activator for the stereoselective formation of the β-glycosidic bond thieme-connect.com
Shiina's reagent (2-methyl-6-nitrobenzoic anhydride) EsterificationCoupling of the unreactive secondary hydroxyl group on the diazepanone with the western zone side chain jst.go.jpresearchgate.net
Palladium black and formic acid DeprotectionGlobal deprotection without hydrogenating the olefin in the uridine unit researchgate.net

The selection of these specific reagents was often critical for success. For example, the esterification to connect the complex western zone to the diazepanone core proved challenging, with only highly reactive reagents like Shiina's protocol providing the desired product in acceptable yields. jst.go.jpresearchgate.net

Development of Novel Synthetic Routes to Challenging Scaffolds

The central 1,4-diazepanone ring of this compound represents a significant synthetic hurdle. Researchers have devised several innovative strategies to construct this seven-membered heterocyclic system.

Intramolecular Reductive Amination: One successful approach involves a modified intramolecular reductive amination. This strategy was used to form the diazepanone ring by cyclization of a linear precursor containing an aldehyde and an amine. thieme-connect.comacs.org

Carbene Insertion Reaction: An alternative route utilizes a rhodium(II)-catalyzed carbene insertion into an N-H bond of an acyclic diazoamine precursor to forge the diazepanone ring. researchgate.net

Intramolecular Oxirane Ring Opening: Another strategy starts from an epoxy amide derived from uridine. A reductive amination of an epoxy aldehyde with N-methylamine is followed by an intramolecular opening of the oxirane ring to yield the diazepanone core. researchgate.netacs.org

Mitsunobu Reaction: The 1,4-diazepanone core has also been constructed via an intramolecular Mitsunobu reaction, which facilitates the cyclization of a suitably functionalized linear precursor. researchgate.netcore.ac.uk

These diverse synthetic routes highlight the ingenuity required to assemble the complex and challenging scaffold of this compound, paving the way for the synthesis of analogues for further biological evaluation. jst.go.jpmit.edu

Advanced Structural Elucidation Techniques for Natural Products

The determination of the intricate three-dimensional structure of this compound was a significant undertaking that relied on a combination of advanced spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone technique for elucidating the complex structure of this compound. nih.govacdlabs.com The planar structure, which details the connectivity of all the atoms, was primarily determined through a comprehensive analysis of various two-dimensional (2D) NMR experiments. nih.gov These techniques, such as COSY, HSQC, and HMBC, allow chemists to piece together the molecular framework by identifying correlations between different nuclei (¹H and ¹³C). numberanalytics.comclockss.org

The absolute configuration of this compound was established through a multi-faceted approach that combined NMR data with other techniques. NMR spectroscopy of degradation products, such as caprazol and caprazene, provided crucial stereochemical information. nih.govresearchgate.net This data, when coupled with X-ray crystallography of these degradation products and the total synthesis of key fragments like the 5-amino-5-deoxy-D-ribose moiety, allowed for the unambiguous assignment of the absolute stereochemistry of the natural product. nih.gov

High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique in the structural elucidation of complex natural products like this compound. escholarship.orgkg.ac.rs It provides highly accurate mass measurements, enabling the determination of a compound's elemental composition from its exact mass, a critical first step before more complex structural analysis. kg.ac.rslibretexts.org

For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) operating in anion mode was utilized to establish its molecular formula. The analysis yielded an experimental mass of 1144.5750 for the deprotonated molecule ([M-H]⁻). google.com This value was in excellent agreement with the calculated mass of 1144.5764 for the molecular formula C₅₃H₈₇N₅O₂₂, confirming the elemental composition of the antibiotic. google.com Similarly, the related Caprazamycin A and C were analyzed in cation mode, providing further structural validation for the family of compounds. google.com

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) is employed to investigate the compound's structure through fragmentation analysis. scirp.org In studies using positive electrospray ionization ((+)-ESI) MS/MS, Caprazamycin A and B produce a protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 1147. nih.gov Collision-induced dissociation of this parent ion reveals a characteristic fragmentation pattern that provides significant structural information. nih.gov Key product ions are consistently observed at m/z 189, 320, 427, and 558, which correspond to the core deacyl-components of the caprazamycin structure. nih.gov These fragments arise from the systematic cleavage of the methylated rhamnosyl group, the aminoribose moiety, the uracil (B121893) base, and the fatty acid side chains. nih.gov This predictable fragmentation is a powerful tool for identifying caprazamycin-related compounds in complex mixtures, such as fermentation broths. nih.govasm.org

High-Resolution Mass Spectrometry Data for Select Caprazamycins
CompoundIonization ModeMolecular FormulaCalculated Mass [Ion]Observed Mass [Ion]
Caprazamycin ACationC₅₃H₈₇N₅O₂₂1146.5921 [M+H]⁺1146.5933 [M+H]⁺
This compoundAnionC₅₃H₈₇N₅O₂₂1144.5764 [M-H]⁻1144.5750 [M-H]⁻
Caprazamycin CCationC₅₂H₈₅N₅O₂₂1132.5764 [M+H]⁺1132.5747 [M+H]⁺
Caprazamycin FCationC₅₁H₈₃N₅O₂₂1118.5608 [M+H]⁺1118.5615 [M+H]⁺

Computational and In Silico Approaches in this compound Research

Computational biology and in silico methods have become indispensable for accelerating research into natural products like this compound. researchgate.netmendeley.com These approaches provide predictive insights into biosynthetic pathways, enzyme mechanisms, and inhibitor interactions, guiding further experimental work. nih.gov

The identification and analysis of the caprazamycin (cpz) biosynthetic gene cluster from Streptomyces sp. MK730-62F2 were significantly advanced by in silico techniques. nih.govnih.gov A contiguous DNA region of 42.3 kb was sequenced, revealing a high GC content of 70.2%, which is characteristic of Streptomyces DNA. uni-tuebingen.de

Computer-assisted sequence analysis was performed using tools such as BLAST for homology searches and conserved protein domain searches to predict the function of the genes within the cluster. uni-tuebingen.de This in silico analysis identified 34 candidate genes, of which 23 open reading frames (ORFs), designated cpz9 through cpz31, were assigned to the core biosynthetic cluster. nih.govuni-tuebingen.de These genes are putatively responsible for the complete biosynthesis of the caprazamycin molecule, as well as functions related to resistance, transport, and regulation. nih.govnih.gov The analysis revealed that many of the predicted protein products had low homology to proteins in existing databases, reflecting the unique chemical structure of the caprazamycins. uni-tuebingen.de

Summary of the Caprazamycin Biosynthetic Gene Cluster Analysis
ParameterFinding
Size of Sequenced Region42.3 kb
Average GC Content70.2%
Assigned Open Reading Frames (ORFs)23 (cpz9-31)
In Silico Analysis ToolsBLAST, Conserved Protein Domain Searches
Putative Functions EncodedBiosynthesis, Resistance, Transport, Regulation

Molecular modeling techniques are crucial for understanding how this compound and its analogs inhibit their target, the phospho-MurNAc-pentapeptide translocase MraY. researchgate.net Since an experimental crystal structure of MraY from Mycobacterium tuberculosis (MraYMtb) is not available, researchers have constructed homology models based on the crystal structures of MraY from other bacteria, such as Aquifex aeolicus (MraYAA). nih.gov

These models serve as a platform for molecular docking studies to predict the binding pose of inhibitors like this compound. nih.gov Docking simulations help to identify key intermolecular interactions between the inhibitor and amino acid residues in the MraY active site. mdpi.com For caprazamycin-type inhibitors, studies have highlighted the importance of hydrogen bonds and other interactions with a conserved set of residues. researchgate.net

To further refine these static models, Molecular Dynamics (MD) simulations are performed. mdpi.com Using force fields like CHARMM36m, MD simulations provide insights into the stability of the enzyme-inhibitor complex over time. mdpi.com For analogs like carbacaprazamycin, these simulations have confirmed stable hydrogen bond interactions with residues such as D196, N190, and H325 in the MraYAA active site. mdpi.com More advanced Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have also been used to provide a highly detailed characterization of the intermolecular forces, identifying key binding residues including Lys70, Thr75, Asp193, Asp196, Gly264, Asp265, and His325 as critical for inhibitor binding. researchgate.net

Building on the knowledge of this compound's mechanism, computational methods are used to discover new, structurally distinct MraY inhibitors through virtual screening. nih.gov This approach uses the MraY homology model as a target to screen vast libraries of commercially available compounds, such as the ZINC15 database, which contains millions of molecules. nih.govnih.gov

The screening process is typically multi-staged. nih.gov First, high-throughput docking is used to place each compound from the library into the MraY active site and estimate its binding affinity using a scoring function. unar.ac.id The resulting hits are then filtered using more refined methods, such as ligand-based e-pharmacophore models, which define the essential 3D arrangement of chemical features required for binding. nih.gov The top-ranked compounds from this process are then subjected to visual inspection and more rigorous analysis, such as Molecular Dynamics (MD) simulations, to assess the stability of their predicted binding modes and interactions with key residues in the active site. nih.govnih.gov This in silico pipeline allows researchers to efficiently identify novel chemical scaffolds for development as potential antibacterial agents that target the same essential enzyme as this compound. nih.gov

Q & A

Q. What experimental approaches are used to confirm the molecular target of caprazamycin B in bacterial cell wall biosynthesis?

To confirm this compound's target, researchers employ a combination of:

  • Genetic knockout studies : Generating bacterial strains with deletions in suspected target genes (e.g., wecA or tagO) and testing this compound's inhibitory effects .
  • Radiolabeled substrate incorporation assays : Tracking the incorporation of isotopically labeled precursors (e.g., 14C^{14}\text{C}-GlcNAc) into peptidoglycan or teichoic acid to identify blocked steps .
  • Spontaneous resistance mutant analysis : Isolating this compound-resistant mutants (e.g., B. subtilis 168-BR) and sequencing their genomes to identify mutations in target genes .

Q. How can researchers optimize the yield of this compound in microbial fermentation systems?

Key strategies include:

  • Genome mining and pathway engineering : Sequencing the biosynthetic gene cluster (BGC) of caprazamycin-producing Streptomyces strains and overexpressing rate-limiting enzymes (e.g., glycosyltransferases) .
  • Precursor feeding : Supplementing fermentation media with uridine diphosphate (UDP)-activated sugars or amino acids to bypass metabolic bottlenecks .
  • Fermentation condition optimization : Adjusting pH, temperature, and aeration to maximize secondary metabolite production .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictory data on this compound’s mechanism of action across different bacterial species?

Contradictions (e.g., inhibition of peptidoglycan vs. teichoic acid synthesis) can be addressed by:

  • Comparative genomic analysis : Identifying species-specific variations in target enzyme structures (e.g., WecA orthologs) that affect drug binding .
  • In vitro enzymatic assays : Purifying target enzymes (e.g., GlcNAc-1-phosphate transferase) from different species and testing this compound's inhibition kinetics .
  • Structural biology : Solving cryo-EM or X-ray crystallography structures of this compound bound to its targets to clarify binding specificity .

Q. How can researchers design experiments to investigate this compound’s resistance mechanisms in Mycobacterium tuberculosis?

A robust design includes:

  • Directed evolution : Exposing M. tuberculosis to sublethal this compound concentrations and sequencing resistant clones to identify mutations .
  • Transcriptomic profiling : Comparing gene expression profiles of drug-treated vs. untreated cultures to uncover upregulated efflux pumps or detoxification pathways .
  • Combinatorial therapy testing : Pairing this compound with efflux pump inhibitors (e.g., verapamil) to assess synergy and delay resistance emergence .

Q. What strategies are effective for improving this compound’s pharmacokinetic properties while retaining antimicrobial activity?

Approaches include:

  • Semisynthetic derivatization : Modifying the lipid side chain or diazepanone core to enhance solubility or stability (e.g., CPZEN-45 derivatives) .
  • Prodrug development : Introducing hydrolyzable esters or glycosides to improve oral bioavailability .
  • Nanoparticle encapsulation : Using liposomal or polymeric carriers to prolong half-life and target infected tissues .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in MIC values of this compound across studies?

Discrepancies may arise from variations in:

  • Bacterial growth conditions : Standardize media composition (e.g., cation-adjusted Mueller-Hinton broth) and inoculum size .
  • Assay endpoints : Use calibrated spectrophotometric or CFU-based methods instead of visual turbidity .
  • Quality control strains : Include reference strains (e.g., B. subtilis 168) with known susceptibility profiles in all assays .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound efficacy studies?

Use:

  • Non-linear regression models : Fit sigmoidal curves to dose-response data to calculate IC50_{50} values and Hill coefficients .
  • ANOVA with post-hoc tests : Compare efficacy across bacterial strains or treatment groups while controlling for multiple comparisons .
  • Time-kill assays : Apply log-linear models to quantify bactericidal vs. bacteriostatic effects over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.